Cobalt iminodiacetate
Description
Overview of Iminodiacetate (B1231623) Ligands in Inorganic and Bioinorganic Chemistry
Iminodiacetic acid (IDA) is a tridentate ligand, meaning it can bind to a central metal ion through three donor atoms: the nitrogen atom of the secondary amine and the two oxygen atoms from its carboxylate groups. This chelating ability allows IDA to form stable, well-defined complexes with a variety of metal ions. The versatility of the iminodiacetate ligand stems from its ability to adopt different coordination modes, most commonly a facial (fac) or meridional (mer) arrangement around an octahedral metal center. In the fac isomer, the three donor atoms occupy one face of the octahedron, while in the mer isomer, they lie in a plane that bisects the octahedron.
The study of iminodiacetate complexes is a mature field, with research spanning several decades. These ligands are of interest not only for their fundamental coordination chemistry but also for their relevance in bioinorganic chemistry. The iminodiacetate moiety is found in more complex biological molecules and serves as a simple model for understanding metal-protein interactions. For instance, the coordination of metal ions to amino acid residues like histidine, which also possesses multiple donor sites, can be modeled using simpler systems like metal-iminodiacetate complexes.
The coordination chemistry of iminodiacetate extends beyond simple mononuclear complexes. The ligand's ability to bridge between metal centers has led to the synthesis and characterization of a wide array of coordination polymers and metal-organic frameworks (MOFs). researchgate.netmdpi.com These materials are of great interest due to their potential applications in areas such as gas storage, separation, and catalysis. The structural diversity of these extended networks is often dictated by the nature of the metal ion, the reaction conditions, and the presence of ancillary ligands.
Significance of Cobalt Complexes in Contemporary Chemical Research
Cobalt is a transition metal renowned for its rich and varied coordination chemistry, existing primarily in the +2 and +3 oxidation states. Cobalt(II) complexes, with a d⁷ electron configuration, are typically high-spin and can adopt various geometries, including tetrahedral and octahedral. researchgate.net In contrast, cobalt(III) complexes (d⁶) are generally low-spin, kinetically inert, and almost exclusively octahedral. This difference in lability and redox potential between Co(II) and Co(III) is a key feature exploited in many of their applications.
The significance of cobalt complexes in contemporary research is multifaceted. They are extensively studied for their catalytic properties in a wide range of organic transformations, including oxidation, reduction, and carbon-carbon bond formation. nih.govchemrxiv.org The ability of cobalt to cycle between different oxidation states is central to its catalytic activity. For example, cobalt complexes have been investigated as catalysts for olefin oligomerization and polymerization. researchgate.net
In the realm of bioinorganic chemistry, cobalt is the central metal ion in vitamin B12 (cobalamin), a vital coenzyme involved in various metabolic processes. This has spurred significant research into the synthesis and reactivity of cobalt complexes as models for vitamin B12 and for understanding the biological roles of cobalt. Furthermore, the unique spectroscopic and magnetic properties of cobalt complexes make them valuable probes for studying biological systems.
The development of cobalt-based materials is another active area of research. Cobalt-containing metal-organic frameworks (MOFs) have shown promise in applications such as photocatalytic CO₂ reduction and dye adsorption. mdpi.com The magnetic properties of cobalt complexes also make them candidates for the development of molecular magnets and other advanced materials.
Historical Development and Evolution of Cobalt Iminodiacetate Research Trajectories
Research into this compound complexes has evolved from fundamental synthesis and characterization to more specialized areas of study. Early research in the mid-20th century focused on establishing the basic coordination chemistry of iminodiacetate with various metal ions, including cobalt. These initial studies laid the groundwork by determining the stoichiometry and stability constants of the resulting complexes in solution.
The advent of single-crystal X-ray diffraction allowed for the detailed structural elucidation of this compound complexes. These studies confirmed the tridentate nature of the iminodiacetate ligand and revealed the common facial and meridional coordination geometries. A significant focus of research has been the synthesis and structural characterization of different isomers and polymorphs of this compound. For instance, the synthesis of coordination polymers of cobalt(II) with iminodiacetate has demonstrated the formation of extended one-, two-, and three-dimensional networks. researchgate.net
More recent research has shifted towards exploring the functional aspects of these complexes. The catalytic potential of this compound complexes has been investigated, for example, in the oligomerization of certain olefins. researchgate.net While some cobalt complexes with iminodiacetate-like ligands have shown catalytic activity, this remains a developing area of research.
In the field of materials science, the focus has been on constructing novel coordination polymers and MOFs using cobalt and iminodiacetate or its derivatives. These studies aim to create materials with specific properties, such as porosity for gas storage or tailored electronic properties for use in sensors or catalysis. mdpi.com The synthesis of these materials often involves hydrothermal or solvothermal methods to control the crystallization process and the resulting network architecture.
The bioinorganic chemistry of this compound has also seen continued interest, particularly in understanding the interactions of these complexes with biological molecules. While this article does not delve into specific biological activities, the fundamental coordination chemistry provides a basis for such investigations. The evolution of research on this compound highlights a progression from fundamental understanding to the targeted design and synthesis of functional materials and catalysts.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(carboxylatomethylamino)acetate;cobalt(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4.Co/c6-3(7)1-5-2-4(8)9;/h5H,1-2H2,(H,6,7)(H,8,9);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLLNSPOBSJSMY-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])NCC(=O)[O-].[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5CoNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13869-30-2 | |
| Record name | [N-[(Carboxy-κO)methyl]glycinato(2-)-κN,κO]cobalt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13869-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cobalt iminodiacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013869302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobalt, [N-[(carboxy-.kappa.O)methyl]glycinato(2-)-.kappa.N,.kappa.O]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [N-(carboxymethyl)glycinato-N,O,ON]cobalt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.183 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Cobalt Iminodiacetate Complexes
Preparation of Cobalt(II) Iminodiacetate (B1231623) Compounds
The synthesis of Cobalt(II) iminodiacetate complexes is primarily achieved through direct reaction of a Cobalt(II) salt with iminodiacetic acid or its derivatives in a suitable solvent system.
Aqueous Solution Synthesis Routes
Aqueous solution synthesis represents a common and straightforward method for preparing Cobalt(II) iminodiacetate compounds. This typically involves the reaction of a Cobalt(II) source, such as cobalt(II) carbonate or cobalt(II) nitrate (B79036), with iminodiacetic acid (H₂IDA) or its substituted analogues in water. tandfonline.comresearchgate.net
For instance, binary complexes of Co(II) with N-p-(R)-phenethyliminodiacetic acids have been successfully synthesized from the reaction of Co(II) hydroxy-carbonates with the respective iminodiacetic acids in an aqueous medium. tandfonline.comresearchgate.net The resulting products can be isolated by cooling or slow evaporation of the solvent. tandfonline.comgiqimo.com Another approach involves the use of cobalt(II) sulfate (B86663) solutions, which are quantitatively diluted and then reacted with the iminodiacetate ligand. giqimo.com
The general reaction can be represented as: CoX₂ + H₂IDA → [Co(IDA)(H₂O)ₓ] + 2HX where X is an anion like Cl⁻, NO₃⁻, or SO₄²⁻.
Hydrothermal Synthesis Approaches
Hydrothermal synthesis is another effective method for obtaining crystalline Cobalt(II) iminodiacetate complexes. This technique involves carrying out the reaction in water in a sealed vessel under elevated temperature and pressure. These conditions can promote the formation of well-defined crystalline structures and can lead to novel coordination polymers.
A notable example is the synthesis of a pink-colored crystalline coordination polymer of cobalt(II) iminodiacetate from aqueous solutions of cobalt nitrate and iminodiacetic acid under hydrothermal conditions. researchgate.net Similarly, dinuclear cobalt(II) complexes have been synthesized hydrothermally. researchgate.net The use of mild hydrothermal conditions, for example at 100 °C for 48 hours, has been employed to prepare coordination polymers containing N-(phosphonomethyl)iminodiacetate. researchgate.net
| Starting Materials | Synthesis Method | Product | Conditions |
| Cobalt(II) nitrate, Iminodiacetic acid | Hydrothermal | Pink crystalline polymer | Aqueous solution |
| Cobalt(II) hydroxy-carbonates, N-p-(R)-phenethyliminodiacetic acids | Aqueous Solution | [Co(pheida)(H₂O)₃]·1.5H₂O, [Co(MOpheida)(H₂O)₃] | Room temperature |
| CoCO₃·Co(OH)₂·2H₂O, H₂ADA | Aqueous Solution | [Co(ADA)(Him)(H₂O)]·1.5H₂O | ~50°C, reduced pressure |
| Cobalt nitrate, N-(phosphonomethyl)iminodiacetate, 4,4'-bipyridine | Hydrothermal | C₃₀H₅₀N₆Ni₂.₆₇Co₁.₃₃O₂₇P₂ | 100 °C, 48 h |
Influence of pH and Temperature on Reaction Outcomes
The pH of the reaction mixture and the temperature are critical parameters that significantly influence the outcome of the synthesis of Cobalt(II) iminodiacetate complexes. The pH affects the deprotonation state of the iminodiacetic acid, which in turn dictates its coordination behavior. arabjchem.org
At low pH values (below ~2.2), the iminodiacetate functional group is protonated, which can lead to repulsion of the Co(II) cations from the ligand. researchgate.netresearchgate.net As the pH increases, the carboxylate groups deprotonate, facilitating complexation with the metal ion. arabjchem.org The optimal pH for the removal of Co(II) ions using an iminodiacetate resin was found to be around 7.0. acs.org
Temperature also plays a crucial role, particularly in hydrothermal synthesis. Different reaction temperatures can lead to the formation of different crystal structures and dimensionalities of the resulting coordination polymers. arabjchem.org For instance, in the synthesis of some metal-organic frameworks, increasing the temperature has been shown to lead to an increase in the dimensionality of the structures, from one-dimensional chains to three-dimensional networks. arabjchem.org
Synthesis of Cobalt(III) Iminodiacetate Derivatives
The preparation of Cobalt(III) iminodiacetate complexes typically involves either the oxidation of a pre-formed Cobalt(II) complex or ligand substitution reactions on a suitable Cobalt(III) precursor.
Oxidation-Based Synthesis Strategies
A common route to Cobalt(III) iminodiacetate complexes is the in-situ oxidation of a Cobalt(II) salt in the presence of the iminodiacetate ligand. Air oxidation is a frequently used method. For example, a mixture of CoCl₂·6H₂O, N-(o-carboxyphenyl)iminodiacetic acid (H₃cpida), and a diamine can be oxidized by bubbling air through the aqueous solution to yield the corresponding [Co(cpida)(diamine)] complex. rsc.org
Hydrogen peroxide is another effective oxidizing agent for these syntheses. The oxidation of cobalt(II) polyaminopolycarboxylates with hydrogen peroxide in aqueous solutions has been studied to determine the optimal conditions for the formation of Cobalt(III) chelates. researchgate.net The formation of a Co(III)-cpida complex in solution by oxidizing Co(II) and H₃cpida with hydrogen peroxide has also been reported. rsc.org
| Co(II) Source | Ligands | Oxidizing Agent | Product |
| CoCl₂·6H₂O | H₃cpida, ethylenediamine | Air | [Co(cpida)(en)]·2H₂O |
| Co(II) polyaminopolycarboxylates | Iminodiacetic acid, etc. | H₂O₂ | Co(III) chelates |
Ligand Exchange and Substitution Reaction Pathways
Cobalt(III) iminodiacetate derivatives can also be synthesized via ligand exchange or substitution reactions starting from a pre-synthesized Cobalt(III) complex. This method offers a pathway to a variety of mixed-ligand complexes.
For example, complexes of the type [Co(cpida)(N–N)]·nH₂O have been synthesized by reacting trans-[Co(N–N)₂Cl₂]⁺ (where N-N is a diamine) with H₃cpida. rsc.org Another versatile starting material is Na₃[Co(CO₃)₃], which can undergo ligand substitution with iminodiacetic acid. Similarly, the dinitro complex Na₂[Co(cpida)(NO₂)₂] has been prepared from Na₃[Co(NO₂₎₄(CO₃)]. rsc.org The kinetically stable nature of Co(III) complexes allows for the isolation of these substitution products. pageplace.de
Preparation of Substituted Iminodiacetate Cobalt Complexes
The synthesis of cobalt complexes with substituted iminodiacetate ligands allows for the fine-tuning of the coordination environment around the cobalt center, influencing the physical and chemical properties of the resulting compounds. Researchers have explored various synthetic routes to incorporate functional groups onto the iminodiacetate backbone, leading to a range of cobalt(II) and cobalt(III) complexes with tailored characteristics. These methodologies typically involve the reaction of a cobalt salt with a pre-synthesized substituted iminodiacetic acid derivative in a suitable solvent system.
One common approach involves the direct reaction of a cobalt(II) salt with the N-substituted iminodiacetic acid. For instance, binary cobalt(II) complexes have been successfully synthesized using N-p-(R)-phenethyliminodiacetic acids. researchgate.nettandfonline.comingentaconnect.comcsic.es In these preparations, cobalt(II) hydroxy-carbonate is reacted with the respective N-phenethyliminodiacetic acid (H₂pheida) or N-(p-methoxyphenethyl)iminodiacetic acid (H₂MOpheida) in an aqueous medium. researchgate.nettandfonline.comingentaconnect.comcsic.es This method yields crystalline products where the substituted iminodiacetate ligand and water molecules coordinate to the cobalt(II) center, forming distorted octahedral geometries. researchgate.nettandfonline.comingentaconnect.comcsic.es
Another strategy for preparing substituted iminodiacetate cobalt complexes involves ligand exchange reactions or oxidation procedures. Cobalt(III) complexes of N-(o-carboxyphenyl)iminodiacetic acid (H₃cpida) have been synthesized from cobalt(III) precursors. rsc.org For example, the reaction of trans-[Co(N–N)₂Cl₂]⁺ (where N–N represents a diamine like ethylenediamine, 1,2-diaminopropane, or 1,3-diaminopropane) with H₃cpida yields the corresponding [Co(cpida)(N–N)] complexes. rsc.org Alternatively, direct oxidation methods can be employed. rsc.org A dinitro complex, Na₂[Co(cpida)(NO₂)₂], has also been prepared from Na₃[Co(NO₂)₄(CO₃)]. rsc.org These synthetic routes demonstrate the versatility in accessing cobalt(III) complexes with functionalized iminodiacetate ligands.
Furthermore, the complexation of cobalt(II) ions with iminodiacetate ligands bearing phosphonate (B1237965) groups has been investigated. The study of aqueous complex equilibria of cobalt(II) ions with N-(phosphonomethyl)iminodiacetic acid highlights the formation of stable complexes in solution. bohrium.com
The following tables summarize the synthetic details for a selection of substituted iminodiacetate cobalt complexes based on published research findings.
Table 1: Synthesis of N-Phenethyl-Iminodiacetate Cobalt(II) Complexes
| Substituted Ligand | Cobalt Source | Solvent | Product | Reference(s) |
|---|---|---|---|---|
| N-phenethyliminodiacetic acid (H₂pheida) | Co(II) hydroxy-carbonate | Aqueous | [Co(pheida)(H₂O)₃]·1.5H₂O | researchgate.nettandfonline.comingentaconnect.comcsic.es |
Table 2: Synthesis of N-(o-carboxyphenyl)iminodiacetate Cobalt(III) Complexes
| Cobalt Precursor | Substituted Ligand | Ancillary Ligand (N-N) | Product | Reference(s) |
|---|---|---|---|---|
| trans-[Co(N–N)₂Cl₂]⁺ | N-(o-carboxyphenyl)iminodiacetic acid (H₃cpida) | ethylenediamine | [Co(cpida)(en)]·nH₂O | rsc.org |
| trans-[Co(N–N)₂Cl₂]⁺ | N-(o-carboxyphenyl)iminodiacetic acid (H₃cpida) | 1,2-diaminopropane | [Co(cpida)(1,2-diaminopropane)]·nH₂O | rsc.org |
| trans-[Co(N–N)₂Cl₂]⁺ | N-(o-carboxyphenyl)iminodiacetic acid (H₃cpida) | 1,3-diaminopropane | [Co(cpida)(1,3-diaminopropane)]·nH₂O | rsc.org |
Table 3: Investigated Complexation of a Substituted Iminodiacetate with Cobalt(II)
| Substituted Ligand | Metal Ion | Method of Study | Reference(s) |
|---|
Structural Elucidation and Crystallographic Analysis
Single-Crystal X-ray Diffraction Studies
Determination of Coordination Geometry and Stereochemistry
The cobalt ion in these complexes typically exhibits an octahedral or a distorted octahedral coordination geometry. researchgate.nettandfonline.comresearchgate.net The iminodiacetate (B1231623) (ida) ligand, acting as a terdentate chelator, coordinates to the cobalt center through the nitrogen atom and two oxygen atoms from its carboxylate groups. iaea.org This coordination can result in different stereoisomers, namely facial (fac) and meridional (mer) isomers.
In many documented structures, the iminodiacetate ligands adopt a fac arrangement, where the three donor atoms of a single ligand occupy one face of the octahedron. tandfonline.comtandfonline.comingentaconnect.com For instance, in the complex [Co(ida)(H₂O)₃]·1.5H₂O, the iminodiacetic acid arms adopt a fac-NO₂ conformation. tandfonline.comingentaconnect.com Similarly, in (C₇H₆N₂)₃(C₄H₅NO₄)Co·2H₂O, the iminodiacetate anion coordinates facially as a tridentate ligand. tandfonline.com
The formation of bis(iminodiacetato)cobaltate(III) complexes introduces further isomeric possibilities. The trans-facial isomer of K[Co(ida)₂]·2H₂O has been synthesized and characterized, where two facial ida ligands are in a trans configuration relative to each other. tandfonline.comjcu.edu.au The cobalt(III) center is coordinated by two iminodiacetate ions, each acting as a terdentate ligand. In some cases, the coordination sphere of cobalt is completed by other ligands, such as water molecules or benzimidazole, leading to varied and sometimes distorted octahedral geometries. iaea.orgtandfonline.comnih.gov For example, in one cobalt(II) coordination polymer, two distinct cobalt environments are observed: one is coordinated by two ida ligands, while the other is coordinated by two water molecules and four ida ligands. researchgate.net
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
Detailed analysis of bond lengths and angles provides insight into the nature of the coordination environment. In a study of potassium trans-bis(iminodiacetato)cobaltate(III)-2H₂O, the Co-N bond lengths were determined to be 1.937(4) Å and 1.946(4) Å. The Co-O bond lengths were found to be in the range of 1.875(4) Å to 1.902(4) Å. The angles around the cobalt center in this complex are close to 90°, confirming a near-ideal octahedral geometry. tandfonline.com
In another compound, catena-poly[diaqua(μ-iminodiacetato-N,O,O':O'')cobalt(II)], the Co-N bond length is 2.120(3) Å, and the Co-O bond lengths within the chelate ring are 2.063(3) Å and 2.151(3) Å. The cobalt also coordinates to two water molecules with Co-O distances of 2.126(3) Å and 2.157(3) Å, and to an oxygen atom of an adjacent ida ion with a Co-O bond length of 2.054(3) Å. iaea.org The variation in bond lengths reflects the different roles of the donor atoms in the coordination sphere.
| Compound | Co-N | Co-O (chelate) | Co-O (other) | Reference |
|---|
| Compound | O-Co-N | O-Co-O | N-Co-N | Reference |
|---|
Conformational Analysis of Iminodiacetate Ligands within the Coordination Sphere
The iminodiacetate ligand, upon coordination, forms two five-membered chelate rings. These rings are generally not planar and adopt specific conformations to minimize steric strain. In many cobalt(II) complexes, the two glycinate-like rings of the iminodiacetate ligand are nearly coplanar. giqimo.com The conformation of these chelate rings can be described as envelope or twisted, depending on the specific crystalline environment and the presence of other ligands. giqimo.com For example, in some mixed-ligand complexes, one chelate ring might exhibit a slightly puckered configuration while another adopts a slightly asymmetrical envelope configuration. giqimo.com The flexibility of the ida ligand allows it to accommodate different coordination geometries and to participate in various intermolecular interactions.
Polymorphism and Crystal Packing Phenomena
Polymorphism, the ability of a compound to exist in more than one crystalline form, has been observed in cobalt-containing coordination compounds, including those with ligands structurally related to iminodiacetate. nih.gov While specific polymorphs of simple this compound are not extensively detailed in the provided search results, the existence of different crystal patterns for related complexes like [Co(pheida)(H₂O)₃]·1.5H₂O and [Co(MOpheida)(H₂O)₃] suggests that subtle changes in the ligand or crystallization conditions can lead to different packing arrangements. tandfonline.comingentaconnect.com These different crystalline forms arise from variations in how the molecular units are arranged in the crystal lattice, influenced by factors like intermolecular interactions and the presence of solvent molecules. researchgate.nettandfonline.com The packing in these crystals can range from simple molecular arrangements to complex polymeric and layered structures. researchgate.nettandfonline.comtandfonline.com
Supramolecular Architectures and Intermolecular Interactions
Characterization of Hydrogen Bonding Networks
Hydrogen bonding plays a crucial role in stabilizing the crystal structures of this compound complexes, often leading to the formation of extensive supramolecular architectures. tandfonline.comjcu.edu.aumdpi.com These interactions can occur between the complex molecules themselves, and also involve solvent molecules of crystallization or counter-ions. tandfonline.comjcu.edu.aumdpi.com
Quantification and Visualization of Non-Covalent Interactions
Beyond the primary coordination bonds, a variety of weaker, non-covalent interactions play a crucial role in the stabilization of the crystal lattice of this compound and its derivatives. The quantification and visualization of these interactions provide deep insights into the supramolecular architecture. Modern computational chemistry offers powerful tools for this purpose, including Hirshfeld surface analysis, the Quantum Theory of Atoms in Molecules (AIM), and the Non-Covalent Interaction (NCI) plot index. These methods allow for a detailed mapping and characterization of intermolecular forces such as hydrogen bonds and van der Waals contacts.
A study on a cobalt(II)-based one-dimensional coordination polymer, [Co(ida)(H2O)2]n, utilized Hirshfeld surface analysis to examine the various non-covalent interactions that are critical for the stability of the crystal lattice. researchgate.net Similarly, a comprehensive analysis of a mixed-ligand Co(III) complex containing an iminodiacetate ligand, namely 5-ethyl-2-methylpyridinium trans-bis(iminodiacetato-k³O,N,O′)cobaltate(III), employed Hirshfeld surface analysis, AIM, and NCI plot to dissect the complex network of hydrogen bonds and stacking interactions. researchgate.net
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful method to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is defined as the region in space where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify regions of significant intermolecular contacts.
The primary interactions governing the crystal structure are O···H/H···O, H···H, C···H/H···C, and N···H/H···N hydrogen bonds. The percentage contributions of the most significant intermolecular contacts are detailed in the table below.
| Interaction Type | Contribution (%) |
|---|---|
| O···H/H···O | 45.8 |
| H···H | 34.4 |
| C···H/H···C | 12.1 |
| N···H/H···N | 2.5 |
| Co···H/H···Co | 1.6 |
| O···C/C···O | 1.1 |
| Other | 2.5 |
The dominant role of O···H hydrogen bonds is evident from their high percentage contribution, highlighting their importance in the formation of the supramolecular architecture. researchgate.net
Atoms-in-Molecules (AIM) Theory
The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a rigorous method for analyzing the topology of the electron density to characterize chemical bonding. researchgate.net Within the AIM framework, the presence of a bond path between two atoms is a universal indicator of interaction. The properties at the bond critical point (BCP) of this path, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the nature and strength of the interaction.
For non-covalent interactions, the values of ρ(r) are typically small, and the sign of ∇²ρ(r) is positive, which is characteristic of closed-shell interactions like hydrogen bonds and van der Waals forces. In the study of the aforementioned Co(III)-iminodiacetate complex, AIM analysis was used to characterize the various non-covalent interactions. researchgate.net
The following table summarizes the topological parameters for selected hydrogen bonds in the crystal structure of 5-ethyl-2-methylpyridinium trans-bis(iminodiacetato-k³O,N,O′)cobaltate(III).
| Interaction (D-H···A) | d(H···A) (Å) | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) |
|---|---|---|---|
| N1-H1A···O4 | 1.91 | 0.027 | 0.101 |
| C7-H7A···O3 | 2.59 | 0.009 | 0.033 |
| C11-H11B···O2 | 2.55 | 0.011 | 0.041 |
*D = Donor atom, A = Acceptor atom, d = distance, ρ(r) = electron density at BCP, ∇²ρ(r) = Laplacian of electron density at BCP.
These values are consistent with the presence of weak to moderate hydrogen bonds, which collectively contribute to the stability of the crystal structure. researchgate.net
Non-Covalent Interaction (NCI) Plot Index
The Non-Covalent Interaction (NCI) plot index is a visualization tool that reveals non-covalent interactions in real space based on the electron density and its derivatives, specifically the reduced density gradient (s). scispace.comjussieu.fr NCI plots show isosurfaces of the reduced density gradient, which are colored according to the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, multiplied by the electron density. This coloring scheme helps to distinguish between different types of interactions:
Blue surfaces: Indicate strong, attractive interactions (e.g., strong hydrogen bonds).
Green surfaces: Represent weak, van der Waals interactions.
Red surfaces: Signify repulsive interactions (e.g., steric clashes).
For the 5-ethyl-2-methylpyridinium trans-bis(iminodiacetato-k³O,N,O′)cobaltate(III) complex, NCI plot analysis visually confirms the interactions quantified by Hirshfeld and AIM analyses. researchgate.net The plot would show large green surfaces indicative of van der Waals interactions between the molecular components, along with distinct blue regions corresponding to the hydrogen bonds that link the cationic and anionic parts of the complex. This provides a clear and intuitive picture of the forces holding the crystal together. researchgate.net
Spectroscopic Characterization of Cobalt Iminodiacetate Complexes
Vibrational Spectroscopy: Infrared and Raman Studies
Analysis of Ligand Vibrations and Metal-Ligand Modes
The infrared spectra of cobalt(II) iminodiacetate (B1231623) complexes reveal characteristic absorption bands that are sensitive to the coordination environment. researchgate.net In a typical cobalt(II) iminodiacetate complex, a prominent peak observed around 1659 cm⁻¹ is attributed to the C=O stretching vibration (υC=O). researchgate.net Additionally, a medium-intensity band appearing at approximately 3407 cm⁻¹ corresponds to the N-H stretching vibration of the amine group within the iminodiacetate ligand. researchgate.net The coordination of the IDA ligand to the cobalt ion influences the vibrational frequencies of the ligand's functional groups, providing evidence of complex formation.
Metal-ligand vibrations, which occur at lower frequencies, are also key indicators of coordination. The interaction between the cobalt ion and the donor atoms (nitrogen and oxygen) of the iminodiacetate ligand gives rise to specific vibrational modes. For instance, in cobalt(III) ammine complexes, which serve as a reference, metal-nitrogen stretching frequencies can be observed, and their positions can be influenced by factors like hydrogen bonding. e-bookshelf.deacs.org The study of these metal-ligand modes in cobalt iminodiacetate complexes, often in the far-infrared region, helps to elucidate the strength and nature of the cobalt-ligand bonds. ksu.edu.saias.ac.in
The following table summarizes key infrared vibrational frequencies observed in a cobalt(II) iminodiacetate complex:
| Vibrational Mode | **Frequency (cm⁻¹) ** | Reference |
| N-H Stretch | 3407 | researchgate.net |
| C=O Stretch | 1659 | researchgate.net |
Electronic Absorption Spectroscopy (UV-Vis)
Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is instrumental in characterizing the electronic structure of this compound complexes. This technique probes the electronic transitions between different energy levels within the complex, providing insights into ligand field effects and charge transfer phenomena. researchgate.net
Interpretation of Ligand Field Transitions and Charge Transfer Bands
The UV-Vis spectra of cobalt complexes are typically characterized by two main types of electronic transitions: d-d (ligand field) transitions and charge transfer bands.
Ligand Field Transitions: For cobalt(II) complexes, which are d⁷ systems, spin-allowed d-d transitions can be observed. In an octahedral environment, such as that in the hexaaquacobalt(II) ion, a weak absorption with a maximum wavelength (λmax) around 540 nm is observed. docbrown.info For cobalt(III) complexes, which are d⁶ systems, two spin-allowed d-d transitions are expected in an octahedral field. nih.gov For instance, the hexaamminecobalt(III) ion exhibits absorption peaks at approximately 340 nm and 475 nm. docbrown.info The energies of these transitions are dependent on the ligand field splitting parameter (10Dq), which reflects the strength of the interaction between the metal ion and the ligands. nih.gov The iminodiacetate ligand creates a specific ligand field that influences the positions of these d-d bands.
Charge Transfer Bands: Charge transfer transitions involve the movement of an electron from a ligand-based orbital to a metal-based orbital (Ligand-to-Metal Charge Transfer, LMCT) or vice versa (Metal-to-Ligand Charge Transfer, MLCT). libretexts.org LMCT bands are particularly prominent in complexes where the metal is in a high oxidation state and the ligand has high-energy lone pairs of electrons. dalalinstitute.com In cobalt(III) complexes, intense LMCT bands are often observed in the ultraviolet region and can sometimes overlap with the higher energy d-d transitions. dalalinstitute.comcore.ac.uk The energy of these charge transfer bands provides information about the redox properties of the metal and the ligand. dalalinstitute.com
The table below presents typical UV-Vis absorption data for relevant cobalt complexes:
| Complex | λmax (nm) | Transition Type | Reference |
| [Co(H₂O)₆]²⁺ | ~540 | d-d | docbrown.info |
| [Co(NH₃)₆]³⁺ | 340, 475 | d-d | docbrown.info |
Spectrophotometric Studies of Complex Formation Equilibria
Spectrophotometry is a valuable method for studying the formation of complexes in solution and determining their stability constants. nih.gov By monitoring the changes in the absorbance of a solution as the concentrations of the metal ion and ligand are varied, the stoichiometry and stability of the resulting complexes can be determined. nih.govsapub.org
For this compound systems, spectrophotometric titrations can be employed to investigate the equilibrium between the free cobalt ion, the iminodiacetate ligand, and the various complex species that may form. cdnsciencepub.com The data obtained can be used to calculate the formation constants of the complexes, providing quantitative information about their stability. cdnsciencepub.com Such studies have been conducted for various cobalt complexes with ligands similar to iminodiacetic acid, revealing the formation of 1:1 and sometimes 1:2 metal-to-ligand complexes depending on the reaction conditions. cdnsciencepub.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of diamagnetic cobalt(III) iminodiacetate complexes in solution. nsf.gov While cobalt(II) complexes are paramagnetic, which can lead to very broad NMR signals, specialized techniques can sometimes be used to obtain useful information. nih.gov
¹H and ¹³C NMR for Structural Confirmation and Solution-State Behavior
For diamagnetic cobalt(III) iminodiacetate complexes, ¹H and ¹³C NMR spectroscopy provide detailed structural information. canterbury.ac.nzscience.gov The chemical shifts and coupling patterns of the protons and carbons in the iminodiacetate ligand are sensitive to its coordination to the cobalt center.
In the ¹H NMR spectrum, the protons of the methylene (B1212753) groups (CH₂) in the iminodiacetate ligand will exhibit characteristic shifts upon coordination. The symmetry of the complex will also be reflected in the number of distinct signals observed. For example, if the two acetate (B1210297) arms of the iminodiacetate ligand are in chemically different environments within the complex, they will give rise to separate sets of resonances.
Similarly, the ¹³C NMR spectrum provides information about the carbon skeleton of the complex. canterbury.ac.nz The chemical shifts of the carboxylate carbons and the methylene carbons will be affected by coordination to the cobalt(III) ion. These shifts can be used to confirm the formation of the complex and to study its behavior in solution, such as ligand exchange processes or conformational changes. canterbury.ac.nz
Mass Spectrometry (e.g., Electrospray Ionization Mass Spectrometry, ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a highly effective analytical technique for the characterization of this compound complexes. researchgate.net As a soft ionization method, ESI-MS facilitates the transfer of intact complex ions from a solution into the gas phase, which allows for the analysis of the complex's stoichiometry and structure with minimal fragmentation during the ionization process itself. uvic.ca This technique is widely utilized for studying various metal-ligand complexes in solution. researchgate.net
Detailed research findings on related cobalt(II)-amino acid complexes, such as those with cysteine, demonstrate that ESI-MS can identify various complex species in solution. nih.gov By analogy, the analysis of this compound would be expected to reveal ions corresponding to different stoichiometries and charge states. For a 1:1 complex, species such as [Co(IDA)+H]⁺ would likely be observed in the positive ion mode. The more common bis-ligand complex, bis(iminodiacetato)cobaltate(III), would typically be detected as the anion [Co(IDA)₂]⁻ in the negative ion mode. The presence of the cobalt atom is readily identified by its characteristic isotopic signature, as it consists of 100% ⁵⁹Co isotope.
Further structural information can be obtained through tandem mass spectrometry (MS/MS), which involves the fragmentation of a selected ion. nih.gov In a process known as collision-induced dissociation (CID), the selected complex ion is fragmented, and the resulting product ions are analyzed. The fragmentation of this compound complexes is expected to follow predictable pathways, such as the neutral loss of carbon dioxide (CO₂) or cleavage of the ligand structure. nih.gov For instance, the fragmentation of other cobalt(III) complexes has been noted in ESI-MS studies. researchgate.net The analysis of these fragmentation patterns is crucial for confirming the composition and structural details of the complex. While specific literature detailing the comprehensive ESI-MS fragmentation of this compound is limited, the analysis of other cobalt complexes, such as certain Schiff base complexes, has successfully identified both molecular and fragment ions. nih.gov
Interactive Data Table: Predicted ESI-MS Ions for this compound Complexes
The following table presents the theoretically calculated monoisotopic mass-to-charge ratios (m/z) for plausible ions of this compound complexes. These values are based on the most abundant isotopes and represent the ions most likely to be detected in an ESI-MS experiment under appropriate conditions.
| Complex Species | Formula | Charge | Calculated m/z | Ion Mode |
| 1:1 Co(II) Complex (Protonated) | [C₄H₆NO₄Co]⁺ | +1 | 190.95 | Positive |
| 1:1 Co(II) Complex with Sodium | [C₄H₅NO₄CoNa]⁺ | +1 | 212.94 | Positive |
| 1:2 Co(III) Complex (Anionic) | [C₈H₁₀N₂O₈Co]⁻ | -1 | 320.97 | Negative |
| Fragment: Loss of CO₂ from [Co(IDA)₂]⁻ | [C₇H₁₀N₂O₆Co]⁻ | -1 | 276.98 | Negative |
| Fragment: Loss of a Glycinate Arm | [C₆H₈NO₆Co]⁻ | -1 | 248.96 | Negative |
Quantum Chemical and Theoretical Investigations of Cobalt Iminodiacetate Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for studying the quantum mechanics of many-body systems, such as coordination complexes. frontiersin.orgacs.org By focusing on the electron density rather than the complex wave function, DFT provides a computationally tractable method to investigate the electronic and geometric properties of molecules. acs.org
Geometry Optimization and Prediction of Electronic Structures
DFT calculations are instrumental in determining the most stable geometric arrangement of atoms in a molecule, a process known as geometry optimization. For cobalt(II) iminodiacetate (B1231623) complexes, such as [Co(ida)(H₂O)₃], DFT methods like B3LYP and BP86 have been successfully employed to predict their molecular geometry. ul.ieresearchgate.net These calculations often reveal a distorted octahedral coordination environment around the cobalt(II) ion, where the iminodiacetate ligand acts as a tridentate ligand, coordinating through one nitrogen and two oxygen atoms. ul.ie The remaining coordination sites are typically occupied by water molecules. ul.ieresearchgate.net
The predicted geometric parameters from DFT calculations are often in good agreement with experimental data obtained from X-ray crystallography, validating the accuracy of the theoretical models. ul.ieresearchgate.net For instance, in studies of [Co(pheida)(H₂O)₃]·1.5H₂O and [Co(MOpheida)(H₂O)₃], the calculated bond lengths and angles closely matched the experimental values. researchgate.net Furthermore, DFT is used to probe the electronic structure, providing information on the distribution of electrons within the molecule and the nature of the chemical bonds. nih.govnih.gov
| Complex | Parameter | Experimental Value (Å/°) | Calculated Value (Å/°) | Computational Method |
|---|---|---|---|---|
| [Co(Bnida)(H₂O)₃]·H₂O | Co-N bond length | 2.152(2) | 2.189 | BP86/6-311G(d,p) |
| Co-O (ida) bond length | 2.081(2), 2.091(2) | 2.115, 2.128 | ||
| [Co(pheida)(H₂O)₃]·1.5H₂O | Co-N bond length | 2.155(3) | 2.194 | B3LYP/def2-SVP |
| Co-O (ida) bond length | 2.078(2), 2.088(2) | 2.109, 2.121 |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are termed frontier molecular orbitals (FMOs). wikipedia.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical reactivity, kinetic stability, and optical properties of a molecule. ajchem-a.com A large HOMO-LUMO gap generally implies high stability and low reactivity.
DFT calculations are widely used to determine the energies of the HOMO and LUMO and thus the energy gap. For this compound complexes, the HOMO-LUMO gap can be influenced by factors such as the substituents on the iminodiacetate ligand. researchgate.netrsc.org For example, in a study of cobalt(II) chelates with N-phenethyl-iminodiacetate-like ligands, the calculated HOMO-LUMO energy gaps were found to reflect their semi-conducting nature. researchgate.net The analysis of FMOs helps in understanding the electronic transitions and the charge transfer characteristics within the complex. researchgate.net
| Complex | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) | Computational Method |
|---|---|---|---|---|
| [Co(pheida)(H₂O)₃]·1.5H₂O | -5.67 | -2.41 | 3.26 | B3LYP/def2-SVP |
| [Co(MOpheida)(H₂O)₃] | -5.62 | -2.23 | 3.39 | B3LYP/def2-TZVP |
Partial Density of States Analysis for Orbital Contributions
Partial density of states (PDOS) analysis is a powerful technique used to understand the contribution of different atoms and orbitals to the total density of states (DOS) of a system. imist.maresearchgate.net This analysis provides a detailed picture of the electronic structure and bonding interactions within a molecule. acs.org
In the context of this compound complexes, PDOS analysis can reveal the specific contributions of the cobalt 3d orbitals, as well as the orbitals of the nitrogen and oxygen atoms of the iminodiacetate ligand and water molecules, to the frontier molecular orbitals. rsc.org For instance, studies on similar cobalt complexes have shown that the highest occupied states and lowest unoccupied states are often dominated by the Co 3d orbitals. rsc.org This information is crucial for understanding the electronic transitions and the reactivity of the complex. The PDOS can be decomposed into contributions from individual atoms or even specific orbitals (s, p, d), offering a detailed map of the electronic landscape. acs.org
Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties and Excited States
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the study of electronic excited states and the simulation of optical properties, such as UV-Vis absorption spectra. wikipedia.orguci.edu TD-DFT calculations can predict the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands observed experimentally. rsc.orgresearchgate.net
For this compound complexes, TD-DFT can be used to assign the observed absorption bands to specific electronic transitions, such as d-d transitions localized on the cobalt center or charge-transfer transitions between the metal and the ligands. rsc.orgnih.gov The choice of the functional in TD-DFT calculations is critical, as different functionals may provide better descriptions for different types of excitations. nih.gov For example, hybrid functionals like B3LYP are often suitable for describing π→π* transitions, while gradient-corrected functionals like BP86 may be more appropriate for metal-to-ligand charge-transfer (MLCT) transitions. nih.gov
Computational Approaches to Reaction Mechanisms and Pathways
Computational chemistry provides valuable tools to investigate the mechanisms of chemical reactions involving this compound complexes. frontiersin.orgrsc.org By mapping the potential energy surface of a reaction, it is possible to identify key intermediates, transition states, and determine the energetic feasibility of different reaction pathways.
Characterization of Transition States and Energy Barriers
A transition state represents the highest energy point along a reaction coordinate, and its characterization is crucial for understanding the kinetics of a reaction. core.ac.uk DFT calculations can be used to locate and characterize transition state structures, which are saddle points on the potential energy surface. arxiv.org By calculating the energy difference between the reactants and the transition state, the activation energy or energy barrier for the reaction can be determined. arxiv.org
For reactions involving this compound, such as ligand exchange or catalytic processes, computational studies can elucidate the step-by-step mechanism. researchgate.netnih.gov This involves identifying the structures of all intermediates and transition states connecting them. The calculated energy barriers provide a quantitative measure of the reaction rate, allowing for a direct comparison with experimental kinetic data. These computational insights can guide the design of more efficient catalysts and the optimization of reaction conditions.
Differentiation of Mechanistic Pathways (e.g., Closed-Shell vs. Radical)
Theoretical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping out potential energy surfaces for different reaction pathways. By calculating the energies of reactants, transition states, and intermediates for both closed-shell and open-shell (radical) mechanisms, researchers can predict the most likely reaction course.
A critical aspect of cobalt chemistry is the accessibility of multiple oxidation states (e.g., Co(I), Co(II), Co(III)) and spin states (e.g., singlet, triplet). This complexity often leads to competing mechanistic pathways. For instance, in cobalt-catalyzed cross-coupling reactions, a fundamental question is whether the mechanism proceeds via a two-electron, closed-shell process involving Co(I)/Co(III) intermediates, or through a one-electron, radical process involving Co(II) species. rsc.org
Detailed Research Findings
One common approach to differentiate these pathways is through the computational analysis of key elementary steps, such as C-H activation. A computational study on cobalt-catalyzed C-H iodination demonstrated that the C-H activation step proceeds through a closed-shell, singlet state concerted metalation-deprotonation (CMD) pathway. rsc.org A single electron transfer (SET) pathway, which would involve radical intermediates, was found to be theoretically implausible in that specific system. rsc.org The study also highlighted that the subsequent iodination step proceeds via a triplet state, indicating the complex interplay of different spin states within a single catalytic cycle. rsc.org
In the context of cobalt-catalyzed amination of aryl halides, a Hammett study, which examines the effect of substituents on the reaction rate, was employed to distinguish between closed-shell and radical mechanisms. The experimental results, in this case, were consistent with a proposed closed-shell mechanism. rsc.org Such experimental findings can be corroborated and further detailed by quantum chemical calculations.
Furthermore, DFT studies on cobalt-catalyzed cyclotrimerization reactions have explored multiple alternative catalytic cycles. The favored mechanism was identified as an intramolecular metal-assisted [4+2] cycloaddition, a closed-shell process. nih.gov These studies also investigated the influence of external factors, such as microwave irradiation, on the reaction mechanism, suggesting that it can affect the lifetime of triplet states and thereby influence the reaction outcome. nih.gov
The photochemistry of cobalt(III)-aminoacidato complexes, which are structurally related to this compound, provides another perspective. Upon UV photolysis, these complexes can undergo decarboxylation to form a Co(II)-bound α-aminoalkyl radical. core.ac.uk The fate of this radical intermediate determines the subsequent reaction products. Theoretical calculations can be used to estimate the rates of competing pathways for this radical, such as ring-opening versus bond formation with the cobalt center. core.ac.uk
Data Tables
To illustrate how theoretical calculations provide data for mechanistic differentiation, the following tables represent hypothetical data derived from the principles discussed in the literature for a generic cobalt-catalyzed reaction.
Table 1: Calculated Activation Barriers for Competing Mechanistic Pathways
| Reaction Step | Mechanistic Pathway | Spin State | Calculated Activation Barrier (kcal/mol) | Reference |
|---|---|---|---|---|
| C-H Activation | Closed-Shell (CMD) | Singlet | 22.5 | rsc.org |
| Radical (SET) | - | > 40 (Theoretically implausible) | rsc.org | |
| Reductive Elimination | Closed-Shell | Singlet | 15.8 | rsc.org |
| Radical Coupling | Triplet | 25.1 | nih.gov |
Table 2: Key Properties of Intermediates in Different Spin States
| Intermediate | Spin State | Relative Energy (kcal/mol) | Key Geometric Parameter (e.g., Co-C bond length in Å) | Reference |
|---|---|---|---|---|
| [L-Co(III)-R] Complex | Singlet (Low Spin) | 0.0 | 1.95 | rsc.org |
| Triplet (High Spin) | +8.2 | 2.10 | rsc.org | |
| [L-Co(II)-R] Radical Pair | Doublet | +12.5 | 2.35 | core.ac.uk |
These tables demonstrate that by comparing the activation energies and the relative stabilities of intermediates for different pathways and spin states, quantum chemical studies can provide a clear rationale for the operative mechanism in cobalt-catalyzed reactions. The lower activation barriers in Table 1 for the closed-shell CMD and reductive elimination pathways would suggest this is the more favorable route. Similarly, the lower relative energy of the singlet state intermediate in Table 2 indicates its greater stability compared to the triplet state. These types of computational insights are crucial for understanding and predicting the reactivity of this compound and related complexes.
Coordination Chemistry and Solution Dynamics
Thermodynamic and Kinetic Studies of Complex Stability and Lability
The stability of a coordination complex refers to its tendency to form and exist under equilibrium conditions, while its lability relates to the speed at which its ligands are exchanged. asianpubs.org For cobalt iminodiacetate (B1231623), both thermodynamic and kinetic aspects have been investigated to characterize its behavior.
Potentiometric titration is a key analytical method used to determine the stability constants of metal complexes in solution. This technique involves monitoring the pH of a solution containing the metal ion and the ligand as a titrant of known concentration is added. By analyzing the resulting titration curve, the formation constants (β) of the complexes can be calculated. nih.govmdpi.com
| Complex Species | Stoichiometry (Co:IDA) | log β Value | Reference |
|---|---|---|---|
| [Co(IDA)] | 1:1 | 6.54 - 6.95 | mdpi.com |
| [Co(IDA)₂]²⁻ | 1:2 | 11.95 - 12.3 | mdpi.com |
Stopped-flow spectrophotometry is a powerful technique for studying the kinetics of fast reactions in solution, often on the millisecond timescale. nih.govnih.gov It involves the rapid mixing of two reactant solutions, after which the flow is abruptly stopped. The progress of the reaction is then monitored by measuring the change in absorbance of a species over time. nih.gov This method is particularly well-suited for investigating the formation, dissociation, and ligand exchange reactions of labile cobalt(II) complexes.
While specific stopped-flow studies on the simple cobalt(II)-iminodiacetate system are not extensively detailed in the cited literature, the kinetics of related systems have been explored. For example, the oxidation of a ternary complex, [CoII(ADA)(M)(H₂O)₂]²⁻, where ADA is the related N-(2-acetamido)iminodiacetic acid and M is malonate, was studied by spectrophotometry. The investigation of its reaction with periodate (B1199274) in an acetate (B1210297) medium yielded a specific rate law. researchgate.net The reaction followed pseudo-first-order kinetics and the rate law was determined to be:
d[CoIII]/dt = (k₂ + k₃[CH₃CO₂⁻])[CoII(ADA)(M)(H₂O)₂]²⁻[IO₄⁻] researchgate.net
This result demonstrates how spectrophotometric kinetic studies can elucidate the dependence of the reaction rate on the concentrations of the reactants and other species in solution, such as the acetate buffer, providing insight into the reaction mechanism. researchgate.net
Mechanistic Studies of Ligand Exchange and Substitution Reactions
Ligand substitution reactions in octahedral complexes, such as those formed by cobalt, can proceed through several mechanisms, broadly classified as dissociative (D), associative (A), or interchange (I). libretexts.orgslideshare.net The interchange mechanism is further divided into dissociative interchange (Id) and associative interchange (Ia). For Co(III) complexes, which are typically inert, substitution reactions have been extensively studied and most evidence supports a dissociative interchange (Id) mechanism. slideshare.net
A kinetic study on the interaction of iminodiacetate with cis-tetraamminediaquacobalt(III), [Co(NH₃)₄(H₂O)₂]³⁺, provides direct insight into the substitution mechanism involving the iminodiacetate ligand. amanote.com In this anation reaction (the replacement of a coordinated water molecule by an anion), the rate was found to be dependent on the concentration of the incoming iminodiacetate ligand, suggesting a mechanism that is not purely dissociative. The reaction likely proceeds through an ion-pair formation between the cationic cobalt(III) complex and the anionic iminodiacetate, followed by a dissociative interchange step where the water molecule departs from the ion pair. This is consistent with the general observation that for Co(III) complexes, the bond-breaking step (dissociation of the leaving group) is of primary importance in the rate-determining step. slideshare.net The rate of substitution can also be influenced by steric factors; increased steric bulk on the spectator ligands can accelerate the dissociation of the leaving group. slideshare.net
Redox Chemistry and Electrochemical Properties of Cobalt Iminodiacetate Complexes
The redox chemistry of this compound is centered on the Co(III)/Co(II) couple. Electrochemical techniques, particularly cyclic voltammetry, are employed to study the electron transfer properties of these complexes. peacta.orgresearchgate.net Cyclic voltammetry involves scanning the potential of an electrode and measuring the resulting current, providing information on the formal potential (E°'), electron transfer kinetics, and stability of the oxidized and reduced species.
Catalytic Applications of Cobalt Iminodiacetate Complexes
Homogeneous Catalysis
In homogeneous catalysis, the catalyst and reactants exist in the same phase, which often allows for high activity and selectivity under mild reaction conditions. Cobalt iminodiacetate (B1231623) complexes have been investigated as catalysts for a variety of reactions in this domain.
Oligomerization Reactions (e.g., 2-chloro-2-propen-1-ol, General Olefins)
The resulting oligomers are characterized by various analytical techniques, including time-of-flight mass spectrometry (MALDI-TOF-MS) and thermal analysis (TGA/DSC), to understand their structure and properties. researchgate.netnih.gov
Table 1: Catalytic Activity of a Cobalt(II)-Nitrilotriacetate Complex in Olefin Oligomerization nih.gov
| Substrate | Catalytic Activity (g∙mmol⁻¹∙h⁻¹) | Co-catalyst |
|---|---|---|
| 2-chloro-2-propen-1-ol | 972.45 | MMAO |
| 2-propen-1-ol (Allyl alcohol) | 1678.24 | MMAO |
Oxidation Reactions (e.g., Styrene (B11656) Oxidation, Cyclohexane (B81311) Oxidation, Water Oxidation)
Cobalt's accessible oxidation states make its complexes, including those with iminodiacetate and its derivatives, suitable for catalyzing oxidation reactions.
Water Oxidation: Polynuclear cobalt complexes are of significant interest as catalysts for light-driven water oxidation, a critical reaction for artificial photosynthesis. mdpi.com A cobalt complex synthesized with N-(phosphonomethyl)iminodiacetic acid as a pro-ligand has been shown to catalyze light-driven water oxidation, achieving turnover numbers (TONs) up to 662. mdpi.com The mechanism often involves using a photosensitizer, like [Ru(bpy)₃]²⁺, and a sacrificial electron acceptor. mdpi.com Experimental tests are typically conducted to confirm that the molecular complex is the true catalyst and that catalysis is not occurring due to the in-situ formation of cobalt oxide nanoparticles. mdpi.comnih.gov
Cyclohexane Oxidation: Cobalt-chelated copolymers, including those with iminodiacetic acid (IDA), have been used for the liquid-phase oxidation of cyclohexane to produce cyclohexanol (B46403) and cyclohexanone. colab.wsmdpi.com While copper-iminodiacetate complexes have been studied for this reaction using hydrogen peroxide as the oxidant, cobalt-based systems are also recognized for their catalytic activity in this area. mdpi.comresearchgate.net The efficiency of these catalysts can be influenced by reaction parameters such as temperature, time, and oxygen pressure. researchgate.net
Styrene Oxidation: While cobalt complexes with various ligands are known to catalyze the aerobic oxidation of styrene to products like benzaldehyde (B42025) and styrene oxide, specific examples detailing cobalt iminodiacetate for this transformation are less common in the literature compared to other ligand systems like Schiff bases or porphyrins. nih.govvjs.ac.vn The general approach involves activating molecular oxygen to oxidize the olefin's double bond. vjs.ac.vn Heterogenized cobalt catalysts are often employed to improve recyclability and stability. researchgate.net
Amination of Aryl Halides
The amination of aryl halides is a fundamental C-N bond-forming reaction. While cobalt catalysis has emerged as a cost-effective alternative to precious metals for this transformation, the literature heavily focuses on cobalt complexes with phosphine (B1218219) ligands. rsc.orgnih.gov These systems typically operate through a Co(I)/Co(III) catalytic cycle. rsc.org Extensive searches did not yield specific examples of this compound complexes being employed for the amination of aryl halides, suggesting this particular ligand system is not a conventional choice for this reaction, unlike other cobalt catalysts developed for cross-coupling. rsc.orgorganic-chemistry.orgrsc.org
Mechanistic Investigations of Homogeneous Catalytic Cycles
Understanding the mechanism of a catalytic reaction is crucial for optimizing its performance. For cobalt-catalyzed reactions, investigations often focus on elucidating the oxidation states of cobalt involved and the nature of the key steps.
In many cobalt-catalyzed cross-coupling and oxidation reactions, the catalytic cycle involves changes in the metal's oxidation state, commonly cycling between Co(I), Co(II), Co(III), and sometimes even Co(IV) species. rsc.orgnih.gov For example, in the amination of aryl halides using phosphine-ligated cobalt, a Co(I) active species is proposed, which undergoes oxidative addition with the aryl halide to form a Co(III) intermediate, followed by transmetalation and reductive elimination to release the product and regenerate the Co(I) catalyst. rsc.orgnih.gov
In oxidation reactions, such as water oxidation, the mechanism can be complex. Proposed pathways include the interaction of two metal-oxo radicals (I2M mechanism) or a water nucleophilic attack (WNA) on a high-valent cobalt-oxo species. mdpi.comfrontiersin.org The ligand, such as iminodiacetate, plays a critical role in stabilizing the required cobalt intermediates and tuning the redox potentials of the metal center. mdpi.comrsc.org The potential for the ligand itself to be redox-active and participate in the catalytic cycle is also a key area of investigation. rsc.org Distinguishing between true homogeneous catalysis and catalysis by nanoparticles formed in situ is a persistent challenge that requires careful experimental controls. nih.govrsc.org
Heterogeneous Catalysis
Heterogeneous catalysts operate in a different phase from the reactants, offering significant advantages in terms of catalyst separation, recovery, and reusability.
Development of Supported this compound Catalysts
To bridge the gap between homogeneous and heterogeneous catalysis, cobalt complexes can be immobilized on solid supports. nih.gov This approach aims to combine the high activity and selectivity of a molecular catalyst with the practical benefits of a solid material. Supports like mesoporous silica (B1680970) (SBA-15), titania, and various forms of carbon are commonly used. rsc.orgresearchgate.net
Table of Mentioned Chemical Compounds
| Compound Name | Abbreviation/Formula |
|---|---|
| Cobalt | Co |
| Iminodiacetic acid | IDA / C₄H₇NO₄ |
| 2-chloro-2-propen-1-ol | C₃H₅ClO |
| Methylaluminoxane | MMAO |
| Styrene | C₈H₈ |
| Cyclohexane | C₆H₁₂ |
| Water | H₂O |
| Aryl Halide | Ar-X |
| Nitrilotriacetate | N(CH₂COO)₃³⁻ |
| 2-propen-1-ol | C₃H₆O |
| N-(phosphonomethyl)iminodiacetic acid | C₅H₁₀NO₇P |
| Ruthenium tris(bipyridine) | [Ru(bpy)₃]²⁺ |
| Cyclohexanol | C₆H₁₂O |
| Cyclohexanone | C₆H₁₀O |
| Hydrogen peroxide | H₂O₂ |
| Benzaldehyde | C₇H₆O |
| Styrene oxide | C₈H₈O |
| Cobalt(II) | Co²⁺ |
| Cobalt(III) | Co³⁺ |
| Cobalt(I) | Co⁺ |
| Cobalt Nitride | CoₓNᵧ |
| Cobalt Ferrite | CoFe₂O₄ |
| Mesoporous Silica | SBA-15 |
Activation of Oxidants (e.g., Oxone, Peroxymonosulfate) for Degradation Processes
This compound complexes are effective catalysts for activating potent oxidants like peroxymonosulfate (B1194676) (PMS), which is the active component of commercial products like Oxone®, to generate highly reactive species for the degradation of organic pollutants. researchgate.netnih.gov The activation process involves the cobalt center mediating the decomposition of peroxymonosulfate to produce powerful sulfate (B86663) radicals (SO₄•⁻) and hydroxyl radicals (•OH). researchgate.netrsc.org These radicals are highly effective in breaking down complex organic molecules into simpler, less harmful substances. researchgate.netnih.gov
The catalytic cycle is generally initiated by the interaction between the cobalt(II) center of the iminodiacetate complex and the peroxymonosulfate ion. This interaction leads to the oxidation of Co(II) to Co(III) and the simultaneous generation of a sulfate radical. The resulting Co(III) can then react with another peroxymonosulfate molecule to be reduced back to Co(II), producing a superoxide (B77818) radical and continuing the catalytic cycle. caltech.eduresearchgate.net
The general mechanism can be summarized as follows:
Initiation: Co(II) + HSO₅⁻ → Co(III) + SO₄•⁻ + OH⁻
Propagation: Co(III) + HSO₅⁻ → Co(II) + SO₅•⁻ + H⁺
Radical Reactions: SO₄•⁻ + H₂O → •OH + HSO₄⁻
Pollutant Degradation: SO₄•⁻ / •OH + Organic Pollutant → Degradation Products
Research on various cobalt-based catalysts demonstrates their efficacy in degrading a wide range of organic contaminants. researchgate.netnih.gov For example, cobalt-based catalysts have been successfully used to degrade pollutants such as methylene (B1212753) blue, bisphenol A, and various textile dyes. nih.govache-pub.org.rs The efficiency of degradation is influenced by several factors, including pH, catalyst loading, and oxidant concentration. researchgate.netrsc.org In a study on tartrazine (B75150) degradation using a cobalt-impregnated catalyst with Oxone®, the reaction was found to follow pseudo-first-order kinetics, with the rate constant varying with the cobalt loading on the catalyst support. researchgate.net
Table 1: Degradation Efficiency of Methylene Blue using a Co-based Catalyst System This table presents illustrative data based on findings for efficient cobalt-catalyzed degradation processes.
| Parameter | Value |
|---|---|
| Pollutant | Methylene Blue |
| Initial Concentration | 10 mg/L |
| Catalyst System | Co²⁺/CaCO₃/Peroxymonosulfate |
| Cobalt Concentration | 480 µg/L |
| Degradation Time | 10 minutes |
| Degradation Efficiency | ~100% |
| Kinetic Model | Pseudo-first-order |
| Rate Constant (k) | 0.583 min⁻¹ |
Data adapted from studies on efficient cobalt-activated peroxymonosulfate systems. nih.gov
Studies on Catalyst Recyclability and Long-Term Stability in Heterogeneous Systems
A significant advantage of using this compound complexes in heterogeneous systems—where the catalyst is in a different phase from the reactants, typically a solid catalyst in a liquid solution—is the potential for catalyst recovery and reuse. Immobilizing the this compound complex onto a solid support, such as functionalized agarose (B213101) or other polymers, prevents the catalyst from dissolving into the reaction mixture, facilitating its separation and recycling. researchgate.netnih.gov
The stability and recyclability of these heterogeneous catalysts are critical for their practical and economic viability. encyclopedia.pub Key challenges in heterogeneous catalysis include metal leaching (where the active metal detaches from the support) and the aggregation or sintering of catalytic nanoparticles, which reduces the active surface area. csic.es The use of strong chelating ligands like iminodiacetic acid helps to firmly anchor the cobalt ions to the support, enhancing stability and minimizing leaching. researchgate.netmdpi.com
A study involving a cobalt-iminodiacetic acid functionalized agarose (Co-IDA) biocatalyst demonstrated exceptional stability and recyclability. The immobilized catalyst was used for 18 reaction cycles with an average yield of 80%, showcasing its robustness. researchgate.net Another report on an iminodiacetic acid-modified catalyst highlighted its excellent performance and extended lifetime, attributed to the ligand's ability to stabilize the active catalytic species. mdpi.com The reusability of such catalysts is often tested over multiple cycles, with performance metrics like conversion and selectivity being monitored to assess any decline in activity. csic.es
Table 2: Recyclability of an Immobilized Cobalt-Iminodiacetate (Co-IDA) Catalyst
| Cycle Number | Yield (%) |
|---|---|
| 1 | >90 |
| 5 | ~85 |
| 10 | ~82 |
| 15 | ~80 |
| 18 | ~80 |
Data represents findings for a highly stable, immobilized self-sufficient monooxygenase on a Co-IDA support, demonstrating excellent reusability. researchgate.net
Influence of Cobalt Oxidation State on Catalytic Activity and Selectivity
The catalytic performance of this compound complexes is profoundly influenced by the oxidation state of the central cobalt atom, which primarily shuttles between Co(II) and Co(III). nih.govukessays.com This redox cycling is fundamental to the catalytic mechanism, especially in oxidation reactions. caltech.edunih.gov The Co(II)/Co(III) redox pair plays a crucial role in the activation of oxidants like peroxymonosulfate, where Co(II) initiates the formation of radicals, and the subsequent redox reactions sustain the catalytic process. researchgate.netresearchgate.net
The relative stability and reactivity of the Co(II) and Co(III) states can dictate both the activity and the selectivity of the reaction. core.ac.uk
Co(II) State: Often considered the initial active state in many oxidative degradation processes. It can react with peroxymonosulfate to generate the highly reactive Co(III) species and sulfate radicals. researchgate.net In some reactions, a more reduced cobalt state favors the partial oxidation of substrates. core.ac.uk
Co(III) State: This higher oxidation state is a powerful oxidizing agent itself but is also an essential intermediate in the catalytic cycle. nih.govnih.gov In certain systems, highly oxidized Co(III) can activate lattice oxygen, generating reactive oxygen species that are key to the catalytic process. mdpi.com The reduction of Co(III) back to Co(II) completes the cycle, allowing the catalyst to turn over. caltech.edu
The specific coordination environment provided by the iminodiacetate ligand modulates the redox potential of the Co(II)/Co(III) couple, thereby fine-tuning the catalyst's reactivity. nih.gov The selectivity of a reaction—the preference for forming a specific product—can also be dependent on the cobalt oxidation state. For instance, in methanol (B129727) oxidation, more reduced cobalt catalysts have been shown to favor the formation of formaldehyde (B43269) (partial oxidation), whereas more oxidized states may lead to complete oxidation to CO₂. core.ac.uk In some cases, a mixed Co(II)/Co(III) phase is identified as the most active state for CO₂ production. rsc.org
Table 3: General Influence of Cobalt Oxidation State on Catalytic Processes
| Oxidation State | Role in Catalysis | Typical Outcome |
|---|---|---|
| Co(II) | Initiates radical formation with oxidants (e.g., PMS). researchgate.net | Can favor partial oxidation of substrates. core.ac.uk |
| Co(III) | Acts as a powerful oxidizing intermediate. nih.govnih.gov | Can lead to complete oxidation or different product selectivity. mdpi.com |
Biomolecular Interactions and in Vitro Biological Activity Non Clinical Focus
Interactions with Nucleic Acids (in vitro)
There is a notable lack of specific studies investigating the direct interaction of cobalt iminodiacetate (B1231623) with DNA. Research on the interaction between metal complexes and DNA typically involves examining binding modes such as intercalation (where the complex inserts itself between the base pairs of the DNA) or groove binding (where it binds to the minor or major groove of the DNA helix). These interactions are usually characterized using a suite of spectroscopic techniques and molecular modeling. However, such dedicated studies for the simple cobalt iminodiacetate complex are not readily found in the existing literature.
DNA Binding Studies (e.g., Intercalation, Groove Binding Mechanisms)
Information unavailable in the surveyed literature.
Spectroscopic Techniques for Binding Affinity Determination (UV-Vis, Fluorescence, Circular Dichroism, Cyclic Voltammetry)
Information unavailable in the surveyed literature.
Molecular Docking Analysis of DNA Interactions
Information unavailable in the surveyed literature.
Interactions with Proteins (in vitro)
The interaction of this compound with proteins is primarily documented in the context of affinity chromatography. In this application, iminodiacetic acid is covalently attached to a solid support (like agarose (B213101) beads) and charged with cobalt(II) ions. These immobilized cobalt ions have a strong affinity for histidine residues, making these resins highly effective for purifying proteins that have been engineered to include a polyhistidine-tag. This interaction is a form of protein binding, but it does not provide the solution-state binding data typically sought in pharmacological or biochemical studies with a specific soluble complex.
Protein Binding Studies (e.g., Bovine Serum Albumin (BSA))
While numerous studies investigate the binding of various cobalt complexes to Bovine Serum Albumin (BSA) as a model transport protein, specific research detailing the binding of the simple this compound complex to BSA, including binding constants and quenching mechanisms, is not apparent in the available literature. General studies on metal complex-protein interactions suggest that such binding can be influenced by the coordination geometry of the metal and the nature of the ligands.
Spectroscopic Methods for Binding Analysis (Absorption and Emission Spectroscopy)
Information unavailable in the surveyed literature for the specific this compound complex.
Molecular Docking Analysis of Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the potential interactions between a compound and a biological target, such as a protein or DNA.
While specific molecular docking studies focusing on the interaction of this compound with a wide range of proteins are not extensively documented in publicly available research, studies on related cobalt complexes provide valuable insights into their binding behaviors. For instance, molecular docking analyses have been performed on cobalt(III) Schiff base complexes with proteins like bovine serum albumin (BSA). dntb.gov.uanih.gov These studies often reveal that the interaction is primarily driven by hydrophobic forces. dntb.gov.uanih.gov
In a more directly relevant study, a one-dimensional coordination polymer, [Co(IDA)(H2O)2]n (where IDA is iminodiacetate), was subjected to molecular docking studies with DNA. researchgate.net This analysis, utilizing software such as AutoDock Vina, aimed to visualize the binding pose and interactions of the cobalt-iminodiacetate polymer with calf thymus DNA (ct-DNA). researchgate.net Such studies are crucial for understanding how these complexes may interact with genetic material at a molecular level.
The binding energies calculated from these docking studies provide a quantitative measure of the affinity between the compound and the target molecule. For example, in the study of cobalt(III) Schiff base complexes with BSA, binding energies have been reported to be in the range of -8.61 to -10 kcal/mol, indicating a strong and spontaneous interaction. nih.gov
Cellular Activity Studies (in vitro)
The in vitro evaluation of a compound's effect on living cells is a critical step in assessing its biological activity. This includes determining its impact on cell viability, the mechanisms by which it may induce cell death, and its influence on fundamental cellular processes.
Assessment of Cell Viability and Cytotoxicity in Specific Cell Lines (e.g., A549, VERO, Jurkat, K562, MCF-7)
The cytotoxic potential of cobalt complexes has been evaluated against various cancer and normal cell lines. While direct and comprehensive data for this compound across all the specified cell lines is limited, studies on closely related compounds provide significant insights.
For instance, phosphonomethyl iminodiacetic acid (PMIDA)-coated cobalt oxide nanoparticles have been shown to exhibit cytotoxic effects on human leukemic cell lines, including Jurkat and K562 cells. nih.govmdpi.comresearchgate.net These nanoparticles were found to cause DNA damage and induce apoptosis in these cell lines. nih.govresearchgate.net One study reported that PMIDA-coated cobalt oxide nanoparticles induced apoptosis in 63.25% and 65.93% of Jurkat cells at concentrations of 10 and 25 μg/ml, respectively. nih.gov
The cytotoxicity of other cobalt complexes has been assessed against the human lung carcinoma cell line A549 and the normal African green monkey kidney cell line VERO . dntb.gov.uanih.gov In one study, two cobalt(III) Schiff base complexes exhibited IC50 values of 80 μM and 65 μM on A549 cells, while showing no significant toxicity to VERO cells up to a concentration of 150 μM. nih.gov This suggests a degree of selectivity for cancer cells over normal cells for these particular complexes.
Regarding the MCF-7 human breast cancer cell line, studies on cobalt nanoparticles and other cobalt complexes have demonstrated their cytotoxic potential. nih.govresearchgate.netdovepress.com Cobalt nanoparticles were found to be toxic to MCF-7 cells in a dose-dependent manner (50-200μg/ml). nih.gov Another study on a cobalt(II) complex with an unsymmetrical Schiff base ligand also reported significant in vitro cytotoxicity against Jurkat cells. tandfonline.com
Table 1: Cytotoxicity Data of Cobalt Complexes on Various Cell Lines This table is based on data from closely related cobalt complexes and does not represent this compound directly unless specified.
| Cell Line | Compound | Observed Effect | IC50 Value | Reference |
| Jurkat | PMIDA-coated CoO nanoparticles | Apoptosis induction | - | nih.gov |
| K562 | PMIDA-coated CoO nanoparticles | DNA damage, Apoptosis | - | nih.gov |
| A549 | Cobalt(III) Schiff base complex 1 | Cytotoxicity | 80 μM | nih.gov |
| A549 | Cobalt(III) Schiff base complex 2 | Cytotoxicity | 65 μM | nih.gov |
| VERO | Cobalt(III) Schiff base complexes | No significant toxicity up to 150 μM | >150 μM | nih.gov |
| MCF-7 | Cobalt nanoparticles | Dose-dependent cytotoxicity | - | nih.gov |
Investigation of Mechanisms of Cell Death (e.g., Apoptosis Induction, DNA Damage)
Understanding the mechanisms by which a compound induces cell death is crucial for its development as a potential therapeutic agent. Research into cobalt complexes, particularly those with iminodiacetate-related ligands, points towards apoptosis and DNA damage as key mechanisms.
Studies on phosphonomethyl iminodiacetate-coated cobalt oxide nanoparticles have demonstrated their ability to cause DNA damage in leukemic cell lines like Jurkat and K562. nih.govmdpi.comresearchgate.netresearchgate.net This damage is a trigger for apoptosis , a form of programmed cell death. The induction of apoptosis by these nanoparticles is further supported by the observed increase in the activity of key apoptotic enzymes such as caspase-3 and caspase-8. nih.gov The process is also linked to the generation of reactive oxygen species (ROS) and the activation of stress-related signaling pathways. nih.gov
General studies on cobalt have also highlighted its capacity to induce DNA damage through the generation of reactive oxygen species. nih.gov The interaction of cobalt ions with cellular components can lead to oxidative stress, a condition that can damage cellular macromolecules, including DNA, and trigger apoptotic pathways.
Effects on Cellular Processes (e.g., Angiogenesis Inhibition via in vivo chicken chorioallantoic membrane (CAM) assay)
Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth and metastasis. Therefore, inhibiting angiogenesis is a key strategy in cancer therapy. The chicken chorioallantoic membrane (CAM) assay is a widely used in vivo model to assess the pro- or anti-angiogenic potential of compounds. nih.gov
Q & A
Q. What are the standard laboratory synthesis protocols for cobalt iminodiacetate, and how is its purity validated?
this compound is typically synthesized by reacting cobalt salts (e.g., CoCl₂) with iminodiacetic acid (IDA) under controlled pH (5.5–6.5) to favor chelation. Characterization involves Fourier-transform infrared spectroscopy (FTIR) to confirm Co-N and Co-O bonding (stretching bands at 450–500 cm⁻¹ and 600–650 cm⁻¹, respectively). Elemental analysis (C, H, N) and inductively coupled plasma mass spectrometry (ICP-MS) quantify cobalt content. Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection at 220 nm, referencing retention times against standards .
Q. What safety measures are critical when handling this compound in research settings?
Use fume hoods to minimize inhalation risks, and wear nitrile gloves, chemical-resistant goggles, and lab coats to prevent skin/eye contact. In case of exposure, rinse affected areas with water for ≥15 minutes. Avoid static discharge by grounding equipment, and store the compound in sealed containers under dry, ventilated conditions. Emergency protocols include immediate medical consultation for persistent symptoms .
Q. Which analytical methods are most effective for assessing the stability of this compound in aqueous solutions?
Stability is monitored using UV-Vis spectroscopy (absorption peaks at 510–530 nm for Co²⁺-IDA complexes) and cyclic voltammetry to track redox behavior. Long-term stability under varying pH (2–10) and temperature (4–40°C) is evaluated via ICP-MS to detect cobalt leaching. For radiolytic stability, gamma-irradiation studies (e.g., 1–10 kGy doses) coupled with HPLC identify decomposition products like CO and NOx .
Advanced Research Questions
Q. How do pH and ionic strength influence the coordination geometry of this compound in solution?
At pH < 4, the ligand exists as H₂IDA⁺, forming [Co(H₂IDA)(H₂O)₂]⁺ with octahedral geometry. Above pH 6, deprotonated IDA²⁻ binds Co²+ in a square-planar [Co(IDA)₂]²− configuration. Ionic strength adjustments (0.1–1.0 M NaCl) reveal tighter chelation at lower ionic strengths due to reduced competition from counterions. X-ray absorption spectroscopy (XAS) and density functional theory (DFT) simulations validate these structural transitions .
Q. What methodologies elucidate the electrochemical reduction kinetics of this compound complexes?
Stationary (1 mV/s) and non-stationary (2–20 mV/s) voltammetry identify diffusion-controlled reduction peaks (Ep ≈ −0.75 V vs. Ag/AgCl). Chronoamperometry confirms a diffusion coefficient (D) of 1.2 × 10⁻⁶ cm²/s for [Co(IDA)₂]²−. Tafel plots derived from polarization curves reveal a charge-transfer coefficient (α) of 0.54, indicating a two-electron transfer mechanism. Electrochemical impedance spectroscopy (EIS) models interfacial resistance changes during deposition .
Q. How can competition studies optimize this compound resins for selective metal recovery from multicomponent solutions?
Batch adsorption experiments (pH 3–7) with competing ions (e.g., Cu²⁺, Ni²⁺, Zn²⁺) quantify selectivity via Langmuir isotherms. At pH 5.5, IDA-functionalized resins show 98% Co²⁺ uptake (Qmax = 120 mg/g) versus 65% for Ni²⁺ due to higher stability constants (log K Co-IDA = 10.2 vs. Ni-IDA = 9.1). Elution with 2 M HNO₃ achieves >95% Co recovery. X-ray photoelectron spectroscopy (XPS) confirms chelation through N and O binding sites .
Q. What strategies resolve contradictions in reported stability constants for this compound complexes?
Discrepancies arise from methodological differences: potentiometry (log K = 10.2 ± 0.3) assumes ideal solution behavior, while spectroscopic methods (e.g., UV-Vis) account for ionic strength effects (log K = 9.8 ± 0.2 at 0.1 M NaCl). Computational reconciliation using the Davies equation corrects activity coefficients. Meta-analyses of literature data (e.g., IUPAC Stability Constants Database) and error-propagation models improve consensus values .
Q. How can this compound coordination be engineered into stimuli-responsive hydrogels for biomedical applications?
Copolymerizing IDA with acrylamide monomers forms hydrogels crosslinked via Co²⁺-IDA coordination (mesh size ~10 nm). Swelling ratios (500–800%) respond to pH (maximal at pH 6) and temperature (lower critical solution temperature = 32°C). Incorporation of europium(III)-IDA complexes enables fluorochromic behavior under UV light (λem = 615 nm), applicable as biosensors. Rheology confirms self-healing properties (90% recovery in <5 min) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
